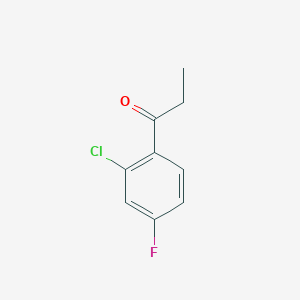

1-(2-Chloro-4-fluorophenyl)propan-1-one

説明

BenchChem offers high-quality 1-(2-Chloro-4-fluorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-fluorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(2-chloro-4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZFVWQMKORUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277727 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149914-82-9 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149914-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 1-(2-chloro-4-fluorophenyl)propan-1-one

An In-depth Technical Guide to the Synthesis of 1-(2-chloro-4-fluorophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive framework for the (CAS No: 149914-82-9), a halogenated aryl ketone with significant potential as a versatile intermediate in pharmaceutical and agrochemical research.[1][2] The primary focus of this document is the strategic implementation of the Friedel-Crafts acylation reaction, a robust and well-established method for the formation of carbon-carbon bonds with aromatic systems.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and address critical safety and handling considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this valuable chemical building block.

Introduction and Physicochemical Profile

1-(2-chloro-4-fluorophenyl)propan-1-one is a substituted propiophenone. The presence of both a chloro and a fluoro group on the phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the development of novel bioactive molecules. The ketone functional group serves as a versatile handle for a wide array of subsequent chemical transformations.

Table 1: Physicochemical Properties of 1-(2-chloro-4-fluorophenyl)propan-1-one

| Property | Value | Reference(s) |

| CAS Number | 149914-82-9 | [1][2] |

| Molecular Formula | C₉H₈ClFO | [1][2] |

| Molecular Weight | 186.61 g/mol | [2] |

| Purity (Typical) | ≥95% | [1] |

| Synonyms | 2'-chloro-4'-fluoropropiophenone | [2] |

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable route to 1-(2-chloro-4-fluorophenyl)propan-1-one is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with propionyl chloride.[3][5] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.[5]

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through a well-understood mechanism.[3][6] The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of propionyl chloride. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion.[3]

-

Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-fluorobenzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in this process.

Caption: Mechanism of the Friedel-Crafts Acylation.

Regioselectivity Considerations

The substitution pattern on the starting material, 1-chloro-3-fluorobenzene, is critical in determining the final product's isomeric purity. Both the chlorine and fluorine atoms are ortho, para-directing deactivators. The incoming electrophile (the propionyl group) will be directed to positions ortho or para to these substituents.

-

Position 2 (ortho to Cl, ortho to F): This position is sterically hindered by the adjacent chlorine atom.

-

Position 4 (para to Cl): This position is favored.

-

Position 6 (ortho to Cl, para to F): This position is also sterically hindered.

Therefore, the major product is expected to be the desired 1-(2-chloro-4-fluorophenyl)propan-1-one, where acylation occurs at the position para to the fluorine atom and ortho to the chlorine atom.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[5][7] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.1 eq. | Highly hygroscopic; handle under inert atmosphere.[8] |

| 1-Chloro-3-fluorobenzene | 625-98-9 | 130.55 | 1.0 eq. | Starting arene.[9] |

| Propionyl Chloride | 79-03-8 | 92.52 | 1.05 eq. | Acylating agent.[10] |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Must be dry. |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For work-up | Corrosive. |

| Crushed Ice/Deionized Water | N/A | 18.02 | For work-up | |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For washing | |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |

Safety Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic hydrogen chloride gas.[11] It causes severe skin burns and eye damage.[8] Handle in a glove box or under a dry nitrogen atmosphere.

-

Propionyl Chloride: Highly flammable and corrosive.[12] Reacts violently with water and alcohols.[13] It is toxic if inhaled and causes severe skin burns.[14]

-

1-Chloro-3-fluorobenzene: A flammable liquid and vapor that causes skin and serious eye irritation.[9][15]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations must be performed in a fume hood.

Reaction Procedure

-

Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride or nitrogen gas inlet to maintain an anhydrous atmosphere.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (e.g., 14.7 g, 0.11 mol) followed by 150 mL of anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice-water bath.

-

Arene Addition: In the dropping funnel, place 1-chloro-3-fluorobenzene (e.g., 13.1 g, 0.10 mol). Add it dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Acyl Chloride Addition: After the arene addition is complete, add propionyl chloride (e.g., 9.7 g, 0.105 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C. A deep orange or brown color may develop.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. In a separate large beaker (e.g., 1 L), prepare a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Quench: Slowly and cautiously pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas. Ensure adequate ventilation.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Washing: Combine all organic layers. Wash sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a yellow or brown oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(2-chloro-4-fluorophenyl)propan-1-one.

Sources

- 1. 1-(2-chloro-4-fluorophenyl)propan-1-one 95% | CAS: 149914-82-9 | AChemBlock [achemblock.com]

- 2. 149914-82-9 | 1-(2-Chloro-4-fluorophenyl)propan-1-one - AiFChem [aifchem.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. nj.gov [nj.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-chloro-4-fluorophenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(2-chloro-4-fluorophenyl)propan-1-one, a halogenated aromatic ketone of significant interest as a building block in synthetic chemistry. Its utility in the development of novel pharmaceutical and agrochemical agents necessitates a thorough understanding of its fundamental characteristics. This document details the compound's chemical identity, structural features, and core physicochemical properties. Furthermore, it outlines validated experimental protocols for purity assessment, thermal analysis, and spectroscopic identification, providing researchers and drug development professionals with a self-validating framework for its characterization. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

Rationale and Scope

1-(2-chloro-4-fluorophenyl)propan-1-one (CAS No: 149914-82-9) is a key synthetic intermediate. The presence of multiple reactive sites—a ketone carbonyl group, and a substituted aromatic ring with chloro and fluoro moieties—makes it a versatile precursor for constructing more complex molecular architectures. A precise and comprehensive characterization of its physicochemical properties is the bedrock upon which reliable and reproducible synthetic methodologies are built. This guide serves as a central repository of this critical information, synthesizing available data with predictive analysis and standard analytical protocols.

Importance in Research and Development

The journey of a chemical entity from a laboratory curiosity to a viable commercial product, particularly in the pharmaceutical sector, is critically dependent on its physicochemical profile. Properties such as solubility, melting point, and stability directly influence process development, formulation, bioavailability, and storage. For a compound like 1-(2-chloro-4-fluorophenyl)propan-1-one, understanding these parameters allows scientists to anticipate its behavior in subsequent reactions, design efficient purification strategies, and ensure the quality and consistency of the final active ingredient.

Chemical Identity and Structure

A precise understanding of the molecule's identity and structure is the first step in any rigorous scientific investigation.

Nomenclature and Identifiers

The fundamental identifiers for this compound are summarized below, providing a standardized basis for its reference in scientific literature and databases.[1][2]

| Identifier | Value |

| Systematic (IUPAC) Name | 1-(2-chloro-4-fluorophenyl)propan-1-one[1] |

| Common Synonym | 1-(2-Chloro-4-fluorophenyl)-1-propanone[1] |

| CAS Registry Number | 149914-82-9[1][2] |

| Molecular Formula | C₉H₈ClFO[1][2] |

| Molecular Weight | 186.61 g/mol [1][2] |

| MDL Number | MFCD00045179[1][2] |

Structural Elucidation

The molecular structure defines the compound's reactivity and physical properties. The 2D representation and its corresponding machine-readable formats are provided.

2D Structure:

-

InChI: InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3[1]

-

InChI Key: GUZFVWQMKORUSO-UHFFFAOYSA-N[1]

Core Physicochemical Properties

The physical state and behavior of the compound under various conditions are critical for its handling, storage, and application in synthetic protocols.

Summary of Properties

The following table summarizes key physicochemical data. It is important to note that while some properties can be predicted, experimental verification is crucial for establishing a definitive profile.

| Property | Value | Method of Determination |

| Physical State | Solid or Liquid | Visual Inspection at Ambient Temperature |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Data not available | Thermogravimetric Analysis (TGA) / Distillation |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone). Poorly soluble in water. | Experimental Solubility Assay |

| Storage Temperature | Room Temperature[2] | Manufacturer Recommendation |

Thermal Analysis

Solubility Profile

The molecular structure, featuring a largely non-polar aromatic core and a polar ketone group, suggests that 1-(2-chloro-4-fluorophenyl)propan-1-one will exhibit good solubility in a range of organic solvents while having limited aqueous solubility. This property is paramount when selecting solvent systems for chemical reactions and purification processes like recrystallization or chromatography. For instance, its low water solubility facilitates product isolation through aqueous workups.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its identity and purity. While specific spectra for this compound are not publicly available, a predictive analysis based on its structure is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region (approx. 7.0-7.8 ppm) will display complex splitting patterns for the three protons on the phenyl ring, influenced by both chloro and fluoro substituents. The ethyl group will present as a quartet (CH₂) deshielded by the adjacent carbonyl group (approx. 2.8-3.1 ppm) and a triplet (CH₃) at a more upfield position (approx. 1.0-1.3 ppm).

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon around 195-205 ppm. The aromatic carbons will appear in the 115-165 ppm range, with their chemical shifts influenced by the halogen substituents (C-F coupling will be observable). The ethyl group carbons will be found upfield, with the CH₂ carbon around 30-35 ppm and the CH₃ carbon around 8-12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.[3][4]

-

C=O Stretch: A strong, sharp absorption band is predicted in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

-

C-F and C-Cl Stretches: These will be present in the fingerprint region (below 1400 cm⁻¹), typically as strong bands.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the structure.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak at m/z 186. The presence of chlorine will result in a characteristic M+2 peak (at m/z 188) with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.

-

Key Fragments: The most prominent fragmentation is likely the alpha-cleavage, resulting in the loss of the ethyl group (•CH₂CH₃) to give a stable acylium ion at m/z 157/159.

Experimental Protocols for Property Determination

To ensure scientific integrity, all described protocols are designed as self-validating systems. The choice of methodology is driven by the need for precision, accuracy, and reproducibility.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive characterization of a new batch of 1-(2-chloro-4-fluorophenyl)propan-1-one is outlined below. This ensures that identity, purity, and key physical properties are confirmed before its use in further applications.

Caption: Workflow for Comprehensive Physicochemical Characterization.

Protocol: Purity Determination by Reverse-Phase HPLC

This method is chosen for its high resolution and sensitivity, making it ideal for quantifying the target compound and detecting any process-related impurities.

-

System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water (HPLC Grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.

-

Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining melting points and other thermal transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Experimental Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and enthalpy of fusion (J/g) should also be reported.

Protocol: Identity Confirmation by GC-MS

GC-MS combines the separation power of gas chromatography with the detection power of mass spectrometry, providing excellent confirmation of both identity and purity.

-

System Preparation: A GC-MS system with an electron ionization (EI) source.

-

GC Conditions:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program: Hold at 80 °C for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

Analysis: Inject 1 µL. The resulting mass spectrum of the eluting peak should be compared against the predicted fragmentation pattern and molecular weight.

Synthesis and Chemical Reactivity Overview

Plausible Synthetic Route

While multiple synthetic routes may exist, a common and logical approach for preparing aryl ketones like this is the Friedel-Crafts Acylation . This would involve reacting 1-chloro-3-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the chloro and fluoro substituents would guide the acylation to the desired position.[5]

Key Chemical Reactivity

The reactivity of 1-(2-chloro-4-fluorophenyl)propan-1-one is dominated by its ketone functional group.

-

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), forming 1-(2-chloro-4-fluorophenyl)propan-1-ol.[6] This transformation is often a key step in building more complex molecules.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, allowing for carbon-carbon bond formation.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for handling similar halogenated aromatic ketones apply.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[8][9]

-

Handling: Avoid contact with skin and eyes.[2][7] In case of contact, rinse immediately with plenty of water.[8] Wash hands thoroughly after handling.[9]

Conclusion

This technical guide has established a foundational physicochemical profile for 1-(2-chloro-4-fluorophenyl)propan-1-one. By integrating structural information, predictive analysis, and robust, validated experimental protocols, this document provides researchers and developers with the necessary tools to confidently handle, analyze, and utilize this important chemical intermediate. The emphasis on standardized analytical methods ensures that the data generated is reliable, reproducible, and fit for the rigorous demands of scientific research and drug development.

References

- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

-

NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Guseinov, F. I., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PMC. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, December 13). Infrared spectrum of propan-1-ol. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

Sources

- 1. 149914-82-9 | 1-(2-Chloro-4-fluorophenyl)propan-1-one - AiFChem [aifchem.com]

- 2. 1-(2-chloro-4-fluorophenyl)propan-1-one 95% | CAS: 149914-82-9 | AChemBlock [achemblock.com]

- 3. docbrown.info [docbrown.info]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

1-(2-chloro-4-fluorophenyl)propan-1-one CAS number and structure

An In-depth Technical Guide to 1-(2-chloro-4-fluorophenyl)propan-1-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloro-4-fluorophenyl)propan-1-one, a halogenated aromatic ketone of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its core chemical identity, including its CAS number and structure, and present its key physicochemical properties. A detailed, plausible synthetic methodology based on established Friedel-Crafts acylation principles is proposed, complete with a step-by-step protocol and workflow visualization. The guide further explores the compound's critical role as a versatile building block in medicinal chemistry, contextualized by the strategic importance of fluorine and chlorine substitution in modern drug design. Finally, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Compound Identification and Physicochemical Properties

1-(2-chloro-4-fluorophenyl)propan-1-one is a synthetic organic compound characterized by a propiophenone core substituted with both chlorine and fluorine atoms on the phenyl ring.

-

Molecular Formula : C₉H₈ClFO[1]

-

Synonym(s) : 2'-chloro-4'-fluoropropiophenone

The strategic placement of the halogen atoms—a chlorine atom at the ortho position and a fluorine atom at the para position relative to the propanoyl group—creates a unique electronic and steric profile, making it a valuable intermediate for further chemical modification.

Table 1: Physicochemical Properties of 1-(2-chloro-4-fluorophenyl)propan-1-one

| Property | Value | Reference(s) |

| CAS Number | 149914-82-9 | [1][2] |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| SMILES | CCC(=O)C1=CC=C(F)C=C1Cl | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Mechanism

The synthesis of 1-(2-chloro-4-fluorophenyl)propan-1-one is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of the propanoyl group onto the substituted benzene ring. The causality behind this choice of reaction lies in its efficiency and high regioselectivity, driven by the directing effects of the existing halogen substituents.

The starting materials are 1-chloro-3-fluorobenzene and propanoyl chloride, with a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) to activate the acylating agent.

Proposed Experimental Protocol

This protocol is based on established Friedel-Crafts acylation methodologies for similar structures and should be optimized for specific laboratory conditions.[3][4]

-

Reactor Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is set up in a fume hood.

-

Catalyst Suspension : Anhydrous aluminum chloride (1.1 equivalents) is suspended in an inert, dry solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Addition : Propanoyl chloride (1.0 equivalent) is dissolved in dry DCM and added dropwise to the stirred AlCl₃ suspension at 0 °C. The mixture is stirred for 20-30 minutes to allow for the formation of the acylium ion-catalyst complex.

-

Substrate Addition : 1-chloro-3-fluorobenzene (1.2 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression : After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : The reaction mixture is slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification : The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 1-(2-chloro-4-fluorophenyl)propan-1-one.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-(2-chloro-4-fluorophenyl)propan-1-one.

Applications in Research and Drug Development

The true value of 1-(2-chloro-4-fluorophenyl)propan-1-one lies in its utility as a molecular scaffold for building more complex, biologically active molecules. The presence of halogen atoms is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.

-

Metabolic Stability : Fluorine, in particular, is often incorporated into drug molecules to block sites of metabolic oxidation.[5] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug.[5]

-

Binding Affinity and Lipophilicity : Both chlorine and fluorine are highly electronegative and can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with target receptors or enzymes.[6] Fluorine can participate in favorable electrostatic interactions and hydrogen bonding, while the larger chlorine atom can provide crucial van der Waals contacts and modulate lipophilicity to improve cell membrane permeability.[5]

-

Versatile Chemical Handle : The ketone functional group is a versatile handle for a wide array of subsequent chemical transformations, including reductions, reductive aminations, and alpha-halogenations, allowing for the synthesis of diverse libraries of compounds for screening and lead optimization. This compound serves as a key building block for more complex molecules with potential therapeutic applications.[7]

Safety and Handling

As with any active chemical reagent, proper safety protocols must be strictly followed when handling 1-(2-chloro-4-fluorophenyl)propan-1-one and its precursors.

-

Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8][9] An accessible eye wash station and safety shower are mandatory.[9]

-

Personal Protective Equipment (PPE) : Standard PPE includes safety goggles with side shields, a flame-resistant laboratory coat, and chemical-impermeable gloves (e.g., nitrile).[8][10]

-

Handling : Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]

-

First-Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing contaminated clothing.[10]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Conclusion

1-(2-chloro-4-fluorophenyl)propan-1-one is more than a simple chemical compound; it is a strategically designed building block for innovation in the life sciences. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The compound's true potential is realized in its application as a precursor to novel therapeutics and agrochemicals, where its halogenated structure can be leveraged to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and strategically deploy this valuable intermediate in their research and development endeavors.

References

- 1-(2-chloro-4-fluorophenyl)propan-1-one 95% | CAS. (2026, March 21). Advanced ChemBlocks.

- 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3,4,5-trifluorophenyl)

- 1-(2-chloro-4-fluorophenyl)-3-(4-chlorophenyl)propan-1-one. Molport.

- 1-(2-chloro-4-fluorophenyl)propan-2-one. AMERICAN ELEMENTS.

- 149914-82-9 | 1-(2-Chloro-4-fluorophenyl)propan-1-one. (2025, October 21). AiFChem.

- 1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one. ChemicalBook.

- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- Safety D

- 2-Chloro-1-(4-fluorophenyl)-1-propanone AldrichCPR. Sigma-Aldrich.

- 1-(2-CHLORO-4-FLUOROPHENOXY)-3-[(4-CHLOROPHENYL)SULFONYL]-2-PROPANOL - Chemical Safety Data Sheet. (2026, March 22). ChemicalBook.

- 1-chloro-1-(4-fluorophenyl)propan-2-one. AMERICAN ELEMENTS.

- SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.

- An In-depth Technical Guide to the Synthesis and Discovery of 1-(2-fluorophenyl)propan-2-one. Benchchem.

- An In-depth Technical Guide to the Synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1. Benchchem.

- 1-(2-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one. Molport.

- 3-Chloro-1-(4-fluorophenyl)propan-1-one. BLDpharm.

- 2-Chloro-1-(4-chlorophenyl)propan-1-one. PubChem - NIH.

- 1-(2-chloro-6-fluorophenyl)

- CN105152886A - Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

- New chemistry helps make the medicines people need. (2025, December 2). Purdue University News.

- 1-(2-chloro-4-fluorophenyl)propan-2-one. Chem-Impex.

- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

- Fluorine as a key element in modern drug discovery and development. (2018, May 4). LE STUDIUM.

- Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). PubMed.

Sources

- 1. 1-(2-chloro-4-fluorophenyl)propan-1-one 95% | CAS: 149914-82-9 | AChemBlock [achemblock.com]

- 2. 149914-82-9 | 1-(2-Chloro-4-fluorophenyl)propan-1-one - AiFChem [aifchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 1-(2-chloro-4-fluorophenyl)propan-1-one

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-chloro-4-fluorophenyl)propan-1-one. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The information presented herein is a combination of predicted data from validated computational tools and established principles of spectroscopic interpretation, supported by references to authoritative literature.

Introduction

1-(2-chloro-4-fluorophenyl)propan-1-one, with the chemical formula C₉H₈ClFO, is a halogenated aromatic ketone. The precise structural elucidation and confirmation of such molecules are paramount in chemical research and development, particularly in the pharmaceutical and agrochemical sectors. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

Compound Identity:

| Parameter | Value |

| IUPAC Name | 1-(2-chloro-4-fluorophenyl)propan-1-one |

| CAS Number | 149914-82-9 |

| Molecular Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol |

| SMILES | CCC(=O)C1=CC=C(F)C=C1Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for 1-(2-chloro-4-fluorophenyl)propan-1-one in a typical deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (a) | 1.1 - 1.3 | Triplet (t) | 3H |

| CH₂ (b) | 2.9 - 3.1 | Quartet (q) | 2H |

| Ar-H (c) | 7.1 - 7.3 | Doublet of Doublets (dd) | 1H |

| Ar-H (d) | 7.4 - 7.6 | Doublet of Doublets (dd) | 1H |

| Ar-H (e) | 7.6 - 7.8 | Doublet of Doublets (dd) | 1H |

Interpretation:

-

The methyl protons (a) are expected to appear as a triplet due to coupling with the adjacent methylene protons.

-

The methylene protons (b) will likely be a quartet due to coupling with the three methyl protons.

-

The aromatic protons (c, d, and e) will exhibit complex splitting patterns (doublet of doublets) due to coupling with neighboring aromatic protons and potentially long-range coupling with the fluorine atom. The electron-withdrawing effects of the chlorine and fluorine atoms will cause these protons to be deshielded and appear at higher chemical shifts.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 8 - 12 |

| CH₂ | 30 - 35 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-C=O | 135 - 140 |

| C=O | 195 - 205 |

Interpretation:

-

The carbonyl carbon (C=O) is the most deshielded carbon and will appear at the highest chemical shift.

-

The aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).

-

The aliphatic carbons (CH₃ and CH₂) will be the most shielded and appear at the lowest chemical shifts. The electronegativity of the adjacent carbonyl group will cause the CH₂ carbon to be more deshielded than the CH₃ carbon.[2]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small organic molecule like 1-(2-chloro-4-fluorophenyl)propan-1-one is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[1]

-

Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ketone) | 1680 - 1700 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-F stretch | 1200 - 1250 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Interpretation:

-

The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group of the ketone.

-

The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.

-

The strong absorptions corresponding to the C-F and C-Cl stretches will confirm the presence of the halogen substituents.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then measures their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (186.61). The presence of chlorine will result in an M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl group and the ethyl group, leading to the formation of a [C₂H₅]⁺ fragment (m/z = 29) and a [M - C₂H₅]⁺ fragment, the 2-chloro-4-fluorobenzoyl cation (m/z = 157). The latter is expected to be a prominent peak.

-

Loss of CO: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the 2-chloro-4-fluorophenyl cation (m/z = 129).

-

McLafferty Rearrangement: While less common for aromatic ketones, a McLafferty rearrangement could potentially occur, leading to the loss of propene and the formation of a radical cation of 2-chloro-4-fluorobenzoic acid enol (m/z = 144).

-

Table 4: Predicted Key Mass Spectrum Fragments

| m/z | Predicted Fragment Ion |

| 186/188 | [C₉H₈ClFO]⁺ (Molecular Ion) |

| 157/159 | [C₇H₃ClFO]⁺ |

| 129/131 | [C₆H₃ClF]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a solid sample by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to form ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Molecular Structure and Fragmentation

Diagram 1: Molecular Structure of 1-(2-chloro-4-fluorophenyl)propan-1-one

Caption: Molecular structure of 1-(2-chloro-4-fluorophenyl)propan-1-one.

Diagram 2: Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted major fragmentation pathways for 1-(2-chloro-4-fluorophenyl)propan-1-one.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic characterization of 1-(2-chloro-4-fluorophenyl)propan-1-one. The presented NMR, IR, and MS data, derived from established spectroscopic principles and computational tools, offer a robust framework for the identification and structural confirmation of this compound. Researchers and scientists can utilize this information as a reference for interpreting experimental data and for quality control purposes in their respective fields. It is important to note that while predictions are highly valuable, experimental verification remains the gold standard for definitive structural elucidation.

References

-

ACD/Labs. (n.d.). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]

-

ChemAxon. (n.d.). Marvin. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

NMR Shift DB. (n.d.). [Link]

Sources

safety, handling, and storage of 1-(2-chloro-4-fluorophenyl)propan-1-one

Phase I: Physicochemical Grounding and Hazard Profiling

The compound 1-(2-chloro-4-fluorophenyl)propan-1-one (CAS: 149914-82-9) is a di-halogenated aromatic ketone frequently utilized as an intermediate in advanced organic synthesis and pharmaceutical development[1]. Due to its specific substitution pattern—an electron-withdrawing chlorine atom at the ortho position and a highly electronegative fluorine atom at the para position relative to the propanoyl group—the molecule exhibits unique physicochemical behaviors that dictate its handling, storage, and safety requirements.

Understanding the causality behind these safety protocols requires an analysis of its molecular properties. The lipophilic nature of the halogenated aromatic ring facilitates rapid dermal absorption, while the electrophilic carbonyl carbon can interact with biological nucleophiles.

Quantitative Physicochemical Data

The following table summarizes the critical computational and physical data that inform the environmental, health, and safety (EHS) parameters for this compound[1].

| Parameter | Value | EHS Implication |

| CAS Registry Number | 149914-82-9 | Unique identifier for SDS and inventory tracking. |

| Molecular Formula | C₉H₈ClFO | Halogenated organic; dictates specific waste segregation. |

| Molecular Weight | 186.61 g/mol | Used for precise molarity calculations in analytical prep. |

| XLogP3-AA (Partition Coefficient) | 2.3 | Indicates moderate-to-high lipophilicity; necessitates robust dermal protection (e.g., Nitrile/Butyl gloves) to prevent skin permeation. |

| Topological Polar Surface Area | 17.1 Ų | Low polar surface area further confirms high membrane permeability. |

| Storage Temperature | Room Temperature | Stable under ambient conditions; does not require cryogenic storage, but must be protected from extreme heat[1]. |

Phase II: Professional Handling and Storage Architecture

To ensure scientific integrity and personnel safety, the handling of 1-(2-chloro-4-fluorophenyl)propan-1-one must be restricted to professional laboratory environments equipped with standard engineering controls.

Storage Logistics

The compound is stable at room temperature[1]. However, as a ketone, it must be strictly segregated from strong oxidizing agents (to prevent uncontrolled oxidative cleavage) and strong bases (to prevent unwanted aldol condensation reactions).

-

Primary Containment: Store in tightly sealed, amber glass vials to minimize photolytic degradation of the carbon-halogen bonds.

-

Atmosphere: While not strictly air-sensitive, purging the headspace with an inert gas (Nitrogen or Argon) prior to long-term storage mitigates slow oxidative degradation.

Engineering Controls and PPE

Handling must occur within a certified chemical fume hood. The high lipophilicity (LogP ~2.3) means that any aerosolized mist or vapor can be readily absorbed through the respiratory tract and mucous membranes.

-

Respiratory: Fume hood with a verified face velocity of 80–120 feet per minute (fpm).

-

Dermal: Double-gloving with chemical-resistant nitrile or butyl rubber.

Phase III: Self-Validating Experimental Workflows

To ensure the integrity of the material before use in downstream drug development, and to manage any accidental releases, laboratories must implement rigorous, self-validating protocols.

Workflow 1: Analytical Verification (HPLC-UV)

Before utilizing 1-(2-chloro-4-fluorophenyl)propan-1-one in sensitive applications, its purity must be verified. This protocol ensures the material has not degraded into reactive byproducts.

Step-by-Step Methodology:

-

System Preparation: Equilibrate an HPLC system equipped with a C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm) and a UV-Vis detector.

-

Mobile Phase Formulation: Prepare a degassed isocratic mixture of 70% Acetonitrile (HPLC grade) and 30% Ultrapure Water (18.2 MΩ·cm).

-

Sample Preparation: In a fume hood, accurately weigh 10.0 mg of 1-(2-chloro-4-fluorophenyl)propan-1-one. Dissolve volumetrically in 10 mL of the mobile phase to yield a 1.0 mg/mL stock. Dilute 1:10 for the working injection sample.

-

Injection & Detection: Inject 10 µL of the sample. Monitor absorbance at 254 nm (optimal for the conjugated aromatic system).

-

Validation Check: The system is self-validating if the solvent blank shows a stable baseline and the reference standard injection yields a theoretical plate count > 2000 with an asymmetry factor between 0.9 and 1.2.

Workflow 2: Controlled Spill Mitigation

In the event of a primary containment failure, this protocol ensures safe neutralization and recovery, preventing environmental contamination.

Step-by-Step Methodology:

-

Isolate & Assess: Immediately evacuate personnel from the immediate vicinity. Verify that the fume hood exhaust is functioning at maximum capacity.

-

PPE Escalation: Don a chemically resistant apron, splash goggles, and fresh heavy-duty nitrile gloves.

-

Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust, as halogenated organics can sometimes react unpredictably with organic matrices under friction.

-

Absorption & Recovery: Work the absorbent from the outside in. Once the liquid is fully absorbed, use a non-sparking scoop to transfer the matrix into a designated, chemically compatible hazardous waste container.

-

Decontamination: Wash the affected surface with a mild detergent and water solution, followed by an ethanol wipe down to remove residual lipophilic traces.

-

Validation Check: The cleanup is validated when a dry analytical swab of the surface, extracted in acetonitrile and run via the HPLC protocol above, shows no detectable peak at the compound's retention time.

Phase IV: Visualizing the EHS Lifecycle

The following diagram illustrates the logical flow of material receipt, analytical verification, and waste management, ensuring a closed-loop safety system.

Workflow for the receipt, handling, and analytical verification of halogenated propiophenones.

References

Sources

The Pivotal Role of 1-(2-Chloro-4-fluorophenyl)propan-1-one in Pharmaceutical Synthesis: A Technical Guide

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Among these crucial building blocks is 1-(2-chloro-4-fluorophenyl)propan-1-one, a propiophenone derivative that has emerged as a cornerstone in the synthesis of a significant class of antifungal medications. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this intermediate, with a particular focus on its integral role in the development of potent triazole antifungal drugs. By delving into the causality behind synthetic choices and providing detailed experimental insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

1-(2-chloro-4-fluorophenyl)propan-1-one is a halogenated aromatic ketone with the chemical formula C₉H₈ClFO. A thorough understanding of its physical and chemical characteristics, alongside a robust safety protocol, is essential for its effective and safe handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 149914-82-9 | |

| Molecular Formula | C₉H₈ClFO | |

| Molecular Weight | 186.61 g/mol | |

| Appearance | Expected to be a liquid or low-melting solid | |

| Purity | Typically available at ≥95% |

Safety and Handling:

Recommended Personal Protective Equipment (PPE):

-

Wear tightly fitting safety goggles with side-shields.

-

Wear fire/flame resistant and impervious clothing.

-

Handle with chemically resistant gloves (inspect prior to use).

-

Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

First-Aid Measures:

-

If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[3]

Synthesis of 1-(2-Chloro-4-fluorophenyl)propan-1-one: A Friedel-Crafts Acylation Approach

The most logical and industrially scalable method for the synthesis of 1-(2-chloro-4-fluorophenyl)propan-1-one is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[4][5] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with propanoyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-chloro-3-fluorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The chlorine and fluorine atoms on the aromatic ring are deactivating, but the fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director. The substitution is expected to occur predominantly at the position para to the fluorine and ortho to the chlorine, leading to the desired product.

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding 1-(2-chloro-4-fluorophenyl)propan-1-one.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[4][6][7]

Materials and Equipment:

-

Dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a calcium chloride drying tube.

-

Ice bath.

-

1-Chloro-3-fluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: In the dropping funnel, place a solution of propanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Aromatic Substrate: Following the addition of the acyl chloride, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains between 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture again in an ice bath. Cautiously pour the mixture onto crushed ice in a large beaker. Slowly add concentrated HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2-chloro-4-fluorophenyl)propan-1-one.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The Role of 1-(2-Chloro-4-fluorophenyl)propan-1-one as a Key Intermediate in Antifungal Synthesis

1-(2-Chloro-4-fluorophenyl)propan-1-one is a critical precursor in the synthesis of numerous triazole antifungal agents.[8] These drugs, such as fluconazole and its analogues, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][10] The synthesis of these complex molecules typically involves a multi-step pathway where the propiophenone core of our intermediate is further elaborated.

The Synthetic Pathway to Triazole Antifungals

The journey from 1-(2-chloro-4-fluorophenyl)propan-1-one to a potent triazole antifungal agent generally proceeds through two key transformations: α-halogenation and subsequent nucleophilic substitution with a triazole moiety.

Step 1: α-Bromination

The first step involves the selective bromination at the α-position to the carbonyl group of 1-(2-chloro-4-fluorophenyl)propan-1-one. This reaction introduces a good leaving group, setting the stage for the subsequent introduction of the triazole ring.

Experimental Protocol for α-Bromination (Adapted from a similar procedure): [11]

-

Dissolution: Dissolve 1-(2-chloro-4-fluorophenyl)propan-1-one in a suitable solvent such as chloroform.

-

Bromination: Add a solution of bromine (approximately 1 equivalent) in chloroform dropwise to the stirred solution at a controlled temperature (e.g., 30-35 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 30 minutes to an hour.

-

Work-up: Upon completion, blow a stream of nitrogen into the reaction mixture to remove the formed hydrogen bromide. The solvent can then be removed under reduced pressure to yield the crude 2-bromo-1-(2-chloro-4-fluorophenyl)propan-1-one.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

The α-bromo ketone intermediate readily undergoes nucleophilic substitution with 1,2,4-triazole to form the core structure of many antifungal drugs. This reaction is typically carried out in the presence of a base to neutralize the HBr generated.

Representative Reaction Scheme:

The reaction of 2-bromo-1-(2-chloro-4-fluorophenyl)propan-1-one with 1,2,4-triazole in the presence of a base like potassium carbonate would yield an intermediate that, after further modifications (such as reduction of the ketone and introduction of a second triazole ring for fluconazole-type structures), leads to the final active pharmaceutical ingredient.[3][8]

Analytical Characterization

The purity and identity of 1-(2-chloro-4-fluorophenyl)propan-1-one and its downstream products are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the quartet and triplet of the ethyl group, all with specific chemical shifts and coupling constants influenced by the adjacent carbonyl and halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for the carbonyl carbon, the aromatic carbons (with splitting due to the fluorine atom), and the aliphatic carbons of the propyl chain.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for determining the molecular weight and fragmentation pattern of the compound, confirming its structure. The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of the ethyl group and other fragments.[12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

Conclusion: A Versatile Intermediate Driving Innovation in Antifungal Therapy

1-(2-chloro-4-fluorophenyl)propan-1-one stands as a testament to the critical role of well-designed chemical intermediates in the pharmaceutical industry. Its synthesis via the robust and scalable Friedel-Crafts acylation provides a reliable source of this key building block. The strategic importance of this molecule is underscored by its pivotal position in the synthetic pathways leading to a multitude of triazole-based antifungal agents. This in-depth technical guide has illuminated the synthesis, chemical properties, and critical applications of 1-(2-chloro-4-fluorophenyl)propan-1-one, providing a comprehensive resource for scientists dedicated to the advancement of medicinal chemistry and drug discovery. The continued exploration of the reactivity of this and similar intermediates will undoubtedly pave the way for the development of next-generation therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Molecules. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-chloropropiophenone. Retrieved from [Link]

-

American Elements. (n.d.). 1-(2-chloro-4-fluorophenyl)propan-2-one. Retrieved from [Link]

-

Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP007679. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). CN105152886A - Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

National Center for Biotechnology Information. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

-

Eureka | Patsnap. (2017). A kind of synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. Retrieved from [Link]

-

MDPI. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Retrieved from [Link]

-

Baylor Synthesis and Drug-Lead Discovery Laboratory. (2025). Publications and Patents. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

-

MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Retrieved from [Link]

Sources

- 1. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

- 2. americanelements.com [americanelements.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. prepchem.com [prepchem.com]

- 12. 1-Propanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

Introduction: The Strategic Importance of the Chloro-Fluorophenyl Motif and Mechanism of Action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Chloro-Fluorophenyl-Containing Therapeutic Agents

In the landscape of modern medicinal chemistry, the chloro-fluorophenyl moiety has emerged as a privileged structural motif. Its prevalence in a wide array of therapeutic agents, from kinase inhibitors to modulators of protein-protein interactions, is not coincidental.[1][2] The strategic incorporation of chlorine and fluorine atoms onto a phenyl ring allows for the fine-tuning of a compound's pharmacological and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2][3][4] This dual-halogen substitution can profoundly influence how a molecule orients itself within a protein's binding pocket, often enhancing potency and selectivity.[4][5]

However, the successful translation of a promising chloro-fluorophenyl compound from a "hit" to a clinical candidate is critically dependent on a deep and unambiguous understanding of its mechanism of action (MOA).[6] Elucidating the precise molecular target and the subsequent cellular pathways a compound modulates is fundamental to drug development. It provides the mechanistic confidence required to interpret efficacy, predict potential toxicities, and build a robust therapeutic hypothesis.[6][7][8]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically dissect the MOA of novel chloro-fluorophenyl compounds. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices and the construction of a self-validating, integrated workflow.

The Strategic Framework for MOA Elucidation

A robust MOA determination is not a linear process but an iterative cycle of hypothesis generation and validation. The strategy is built upon three core pillars: unbiased target identification, direct biochemical validation, and analysis of cellular pathway engagement. This multi-pronged approach ensures that observations are cross-validated using orthogonal methods, thereby minimizing the risk of advancing compounds with an unclear or incorrect MOA.[9][10]

The overall workflow is designed to systematically narrow the field of possibilities, starting from the entire proteome and culminating in the validation of a specific molecular pathway in a physiologically relevant context.

Phase 1: Unbiased Target Identification

When developing a novel chloro-fluorophenyl compound identified through phenotypic screening, the primary molecular target is often unknown. Therefore, the initial and most critical step is to identify which protein(s) the compound directly binds to within the complex environment of a cell.[11][12] Unbiased proteomic approaches are essential for generating high-quality, data-driven hypotheses.

One of the most robust and accessible methods for this purpose is the Drug Affinity Responsive Target Stability (DARTS) assay.[13][14] The causality behind this technique is that the binding of a small molecule to its target protein often stabilizes the protein's structure, rendering it less susceptible to cleavage by proteases.[14][15]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

This protocol provides a self-validating system by comparing protease digestion patterns in the presence and absence of the test compound.

1. Reagents and Equipment:

-

Cell line of interest (e.g., a cancer cell line sensitive to the compound).

-

Cell lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).

-

Test chloro-fluorophenyl compound and vehicle control (e.g., DMSO).

-

Pronase (or other broad-spectrum protease).

-

SDS-PAGE equipment and reagents.

-

Western Blotting equipment and antibodies for protein identification (if candidate is suspected) or mass spectrometer for unbiased identification.

2. Step-by-Step Methodology:

-

Cell Lysis: Harvest cells and prepare a clarified total cell lysate. Determine total protein concentration using a BCA assay.

-

Compound Incubation: Aliquot the lysate into two sets of tubes. To one set, add the test compound to the desired final concentration. To the control set, add an equivalent volume of vehicle. Incubate for 1 hour at 4°C to allow for binding.

-

Protease Digestion: Add varying concentrations of Pronase to both control and compound-treated aliquots. This titration is crucial to find a protease concentration that digests most proteins but allows for the visualization of a protected band. Incubate at room temperature for 30 minutes.

-

Quench Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

-

Visualization: Stain the gel with Coomassie Blue or a similar stain. Look for a protein band that is present in the compound-treated lanes but diminished or absent in the vehicle-treated lanes at the same protease concentration.

-

Target Identification: Excise the protected band from the gel and identify the protein using mass spectrometry.[13]

Phase 2: Biochemical Characterization and Target Engagement

Once a putative target is identified, it is imperative to validate the direct interaction in a purified, cell-free system.[16] This step is essential to confirm that the compound's effect is not an artifact of the complex cellular milieu and to quantify the binding affinity and/or inhibitory potency.[6] Biochemical assays provide precise, reproducible data crucial for establishing structure-activity relationships (SAR).[6][16]

For chloro-fluorophenyl compounds that target kinases—a common target class—a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive and robust method.[10][17]

Experimental Protocol: TR-FRET Kinase Inhibition Assay

1. Reagents and Equipment:

-

Purified, active recombinant kinase (the identified target).

-

Biotinylated substrate peptide specific for the kinase.

-

Europium-labeled anti-phospho-substrate antibody (donor fluorophore).

-

Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor fluorophore).

-

ATP.

-

Assay buffer.

-

Test chloro-fluorophenyl compound series.

-

Microplate reader capable of TR-FRET measurements.

2. Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase and its biotinylated substrate in assay buffer. Add this mix to all wells.

-

Initiate Reaction: Prepare an ATP solution in assay buffer and add it to all wells to start the phosphorylation reaction. Incubate for a time determined by an initial enzyme titration experiment (e.g., 60 minutes at room temperature).

-

Detection: Stop the reaction by adding a detection mix containing the Europium-labeled antibody and SA-APC in a stop/detection buffer. The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin, bringing the donor and acceptor fluorophores into close proximity.

-